![molecular formula C7H6ClN3O2S B8719095 6-Chloro-1H-benzo[d]imidazole-5-sulfonamide CAS No. 89725-01-9](/img/structure/B8719095.png)
6-Chloro-1H-benzo[d]imidazole-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1H-benzo[d]imidazole-5-sulfonamide is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1H-benzo[d]imidazole-5-sulfonamide typically involves the condensation of o-phenylenediamine with a suitable sulfonyl chloride in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Step 1: o-Phenylenediamine reacts with chlorosulfonic acid to form 5-chloro-2-sulfamoylbenzenamine.
Step 2: The intermediate is then cyclized under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: 6-Chloro-1H-benzo[d]imidazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
科学的研究の応用
6-Chloro-1H-benzo[d]imidazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 6-Chloro-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s antimicrobial and anticancer effects.
類似化合物との比較
5-Chloro-2-methyl-1H-benzimidazole: Similar structure but with a methyl group at the 2nd position.
6-Chloro-1H-benzimidazole-2-sulfonamide: Similar structure but with the sulfonamide group at the 2nd position.
5,6-Dichloro-1H-benzimidazole: Contains two chlorine atoms at the 5th and 6th positions.
Uniqueness: 6-Chloro-1H-benzo[d]imidazole-5-sulfonamide is unique due to the specific positioning of the chlorine and sulfonamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
89725-01-9 |
|---|---|
分子式 |
C7H6ClN3O2S |
分子量 |
231.66 g/mol |
IUPAC名 |
6-chloro-3H-benzimidazole-5-sulfonamide |
InChI |
InChI=1S/C7H6ClN3O2S/c8-4-1-5-6(11-3-10-5)2-7(4)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13) |
InChIキー |
QTEQUZCBKDTAHS-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1S(=O)(=O)N)Cl)N=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


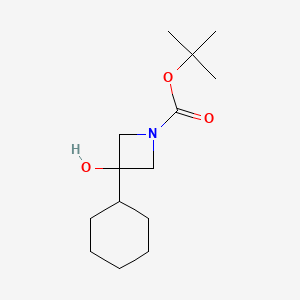
![Methyl 2-[(4-cyanophenyl)methylamino]acetate](/img/structure/B8719021.png)
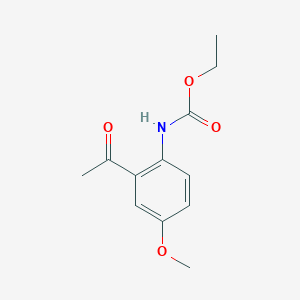
![N-[2-(2H-1,3-benzodioxol-5-yl)ethyl]furan-2-carboxamide](/img/structure/B8719028.png)

![2-[2-Chloro-4-(trifluoromethoxy)phenoxy]ethyl iodide](/img/structure/B8719052.png)
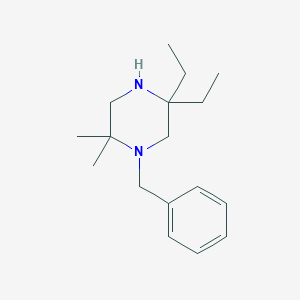
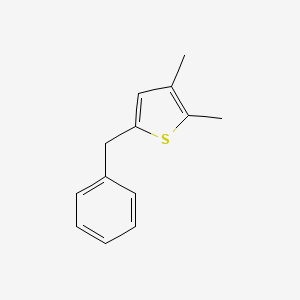
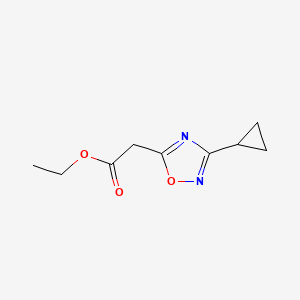
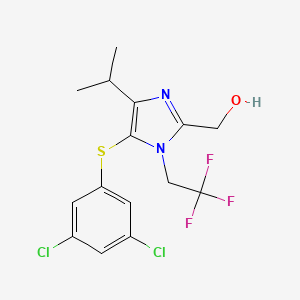
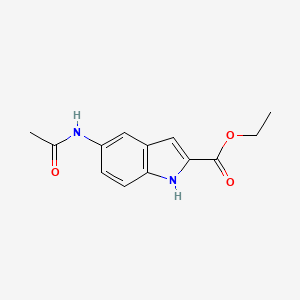


![1H-Cyclobut[a]inden-1-one, 2,2a,7,7a-tetrahydro-](/img/structure/B8719110.png)
